Zinc thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

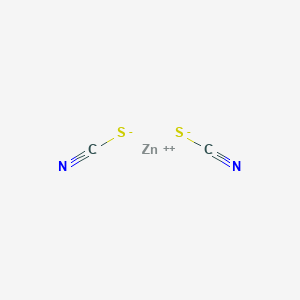

3D Structure of Parent

Properties

IUPAC Name |

zinc;dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVWCBYTEFCFSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(SCN)2, C2N2S2Zn | |

| Record name | zinc thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060322 | |

| Record name | Thiocyanic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-42-6 | |

| Record name | Zinc thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78202QE1K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Zinc Thiocyanate Complexes with Organic Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of zinc thiocyanate (B1210189) complexes incorporating organic ligands. Zinc(II) complexes are of significant interest in coordination chemistry and drug development due to their versatile coordination geometries, electronic properties, and biological activities. The incorporation of the thiocyanate anion (SCN⁻) and various organic ligands allows for the fine-tuning of the structural and functional properties of these complexes, leading to applications in areas such as catalysis, materials science, and medicinal chemistry.[1][2][3][4][5]

This guide details the experimental protocols for the synthesis of representative zinc thiocyanate complexes, presents key characterization data in a structured format, and illustrates the synthetic pathways and potential logical relationships through diagrams.

Core Concepts in Synthesis

The synthesis of this compound complexes with organic ligands typically involves the reaction of a zinc(II) salt, a source of thiocyanate ions, and the desired organic ligand in a suitable solvent. The most common zinc source is zinc(II) chloride or zinc(II) sulfate. The thiocyanate ion is usually introduced as potassium thiocyanate or ammonium (B1175870) thiocyanate.[1] The choice of organic ligand is crucial as it dictates the coordination geometry, stability, and ultimately the properties of the final complex. N-donor ligands, such as pyridines, imidazoles, and Schiff bases, are frequently employed due to their strong coordination affinity for the zinc(II) ion.[6][7][8]

The general synthetic approach can be visualized as a straightforward combination of the core components.

Caption: General overview of the synthesis of this compound complexes.

Experimental Protocols

Detailed methodologies for the synthesis of representative this compound complexes are provided below. These protocols are based on established literature procedures and highlight the common techniques employed in this area of coordination chemistry.

Protocol 1: Synthesis of Bis(pyridine)bis(thiocyanato-N)zinc(II)

This protocol describes the synthesis of a simple yet illustrative tetrahedral this compound complex with pyridine as the organic ligand.[6][7]

Materials:

-

Zinc(II) chloride (ZnCl₂)

-

Potassium thiocyanate (KSCN)

-

Pyridine (C₅H₅N)

-

Methanol (CH₃OH)

Procedure:

-

Dissolve 1 mmol of zinc(II) chloride in 20 mL of methanol.

-

In a separate flask, dissolve 2 mmol of potassium thiocyanate in 10 mL of methanol.

-

Add the potassium thiocyanate solution to the zinc(II) chloride solution with stirring. A white precipitate of potassium chloride will form.

-

Stir the mixture for 30 minutes, then filter off the potassium chloride precipitate.

-

To the filtrate, add 2 mmol of pyridine dropwise with continuous stirring.

-

The resulting solution is stirred for 1 hour at room temperature.

-

Slow evaporation of the solvent will yield colorless crystals of [Zn(NCS)₂(py)₂].

-

The crystals are collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.

Caption: Experimental workflow for the synthesis of [Zn(NCS)₂(py)₂].

Protocol 2: Synthesis of a Zinc(II) Thiocyanate Complex with a Schiff Base Ligand

This protocol outlines the synthesis of a this compound complex with a bidentate Schiff base ligand derived from salicylaldehyde (B1680747) and an amine, a common class of ligands in coordination chemistry.[9][8]

Materials:

-

Zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Ammonium thiocyanate (NH₄SCN)

-

Salicylaldehyde

-

Methanol (CH₃OH)

Procedure:

-

Ligand Synthesis: Dissolve 1 mmol of salicylaldehyde and 1 mmol of 2-aminopyridine in 20 mL of methanol. Reflux the mixture for 2 hours. The formation of the Schiff base ligand can be monitored by a color change.

-

Complexation: In a separate flask, dissolve 1 mmol of zinc(II) acetate dihydrate in 15 mL of methanol.

-

Add 2 mmol of ammonium thiocyanate to the zinc(II) acetate solution and stir for 15 minutes.

-

Add the hot methanolic solution of the Schiff base ligand to the this compound solution.

-

A precipitate will form immediately. Reflux the reaction mixture for an additional hour with stirring.

-

Allow the mixture to cool to room temperature.

-

The solid product is collected by filtration, washed with methanol, and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data for representative this compound complexes with organic ligands, extracted from various research articles.

Table 1: Selected this compound Complexes and their Physicochemical Data

| Complex Formula | Ligand (L) | Coordination Geometry | Yield (%) | Melting Point (°C) | Reference |

| [Zn(NCS)₂(2-methylpyridine)₂] | 2-Methylpyridine | Tetrahedral | - | - | [6] |

| [Zn(NCS)₂(4-pyridinethioamide)₂] | 4-Pyridinethioamide | Tetrahedral | - | - | [7] |

| [Zn(NCS)₂(C₄H₉N₃S)]·H₂O | Acetone thiosemicarbazone | - | - | - | [10] |

| [ZnL(NCS)₂]·CH₃OH·H₂O (L = Schiff Base) | Schiff Base | Tetrahedral | - | - | [9] |

| [Zn(NCS)₂(nicotinamide)₂] | Nicotinamide | - | - | - | [11] |

Table 2: Key Infrared Spectral Data (cm⁻¹) for Thiocyanate Ligands in Zinc Complexes

| Complex | ν(C≡N) stretch | ν(C-S) stretch | δ(NCS) bend | Bonding Mode | Reference |

| [Zn(NCS)₂(pyridine)₂] | ~2080 | ~820 | ~470 | N-bonded | [12] |

| [Zn(NCS)₂(nicotinamide)₂] | 2085 | 815 | 475, 465 | N-bonded | [11] |

| [Zn(NCS)₂(picolinamide)₂] | ~2070-2090 | - | - | N-bonded | [13] |

Note: The position of the ν(C≡N) stretching vibration is indicative of the coordination mode of the thiocyanate ligand. For N-bonded (isothiocyanate) complexes, this band typically appears above 2050 cm⁻¹.

Potential Applications and Logical Relationships

This compound complexes with organic ligands have been investigated for a range of applications, including their antimicrobial and catalytic activities. The biological activity of these complexes is often attributed to the combined effects of the zinc ion and the organic ligand, which can be tailored for specific therapeutic targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound complexes against various bacterial and fungal strains.[9][14][15][16][17] The mechanism of action is thought to involve the disruption of essential metabolic pathways in the microorganisms.

Caption: Logical relationship of the antimicrobial activity of this compound complexes.

Catalytic Applications

The Lewis acidic nature of the zinc(II) center in these complexes allows them to function as catalysts in various organic transformations. For instance, they have been explored as catalysts for oxidation reactions.[18][19] The organic ligand can be designed to create a specific coordination environment around the zinc ion, thereby influencing the catalytic activity and selectivity.

This guide provides a foundational understanding of the synthesis and characterization of this compound complexes with organic ligands. The detailed protocols and compiled data serve as a valuable resource for researchers entering this field, while the illustrated relationships offer insights into the potential applications of these versatile coordination compounds. Further research in this area continues to uncover novel structures and functionalities, paving the way for advancements in materials science and drug discovery.

References

- 1. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Synthesis and Structural Characterization of Zinc Complexes with N,S Donor Ligands [scholarworks.boisestate.edu]

- 5. [PDF] Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Crystal structures of tetrakis(pyridine-4-thioamide-κN)bis(thiocyanato-κN)cobalt(II) monohydrate and bis(pyridine-4-thioamide-κN)bis(thiocyanato-κN)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes [article.sapub.org]

- 15. [Antimicrobial activities of organic zinc compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic oxidation of zinc/sulfur coordination sites in proteins by selenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure determination of novel zinc thiocyanate compounds

An In-depth Technical Guide to the Crystal Structure Determination of Novel Zinc Thiocyanate (B1210189) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc thiocyanate complexes represent a versatile class of coordination compounds with a rich structural chemistry. The thiocyanate (SCN⁻) ligand's ambidentate nature, capable of coordinating to metal centers through either the nitrogen (isothiocyanate) or sulfur (thiocyanate) atom, or by bridging two metal centers, gives rise to a remarkable diversity of molecular and supramolecular structures.[1][2] These structures range from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[3][4][5] The resulting architectures dictate the material's properties, influencing everything from luminescence and electronic behavior to thermal stability and potential biological activity.[6][7]

This guide provides a comprehensive overview of the methodologies employed in the synthesis, characterization, and . It is designed to serve as a technical resource for researchers in materials science, inorganic chemistry, and drug development, offering detailed experimental protocols and structured data presentation to facilitate the exploration of this fascinating chemical space.

Synthesis of Novel this compound Compounds

The creation of novel this compound compounds relies on the careful selection of reactants, solvents, and reaction conditions. The inclusion of ancillary organic ligands is a common strategy to control the dimensionality and topology of the resulting coordination network.

Experimental Protocol: Direct Synthesis Method

This protocol describes a general method for synthesizing this compound complexes incorporating an organic ligand (L).

-

Reactant Preparation :

-

Dissolve zinc(II) sulfate (B86663) (or a similar zinc salt) in a suitable solvent (e.g., water, ethanol).[8]

-

In a separate vessel, dissolve potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the same solvent.[5][9]

-

Prepare a solution of the desired organic ligand (e.g., pyridine (B92270), 1,4-diazabicyclo[3][3][3]octane) in the same or a miscible solvent.[3][10]

-

-

Reaction Execution :

-

Slowly add the thiocyanate solution to the zinc salt solution while stirring. This in-situ generation of this compound is a common starting point.[9]

-

To the resulting solution, add the organic ligand solution dropwise. The molar ratios of Zn²⁺:SCN⁻:L are critical and should be systematically varied to explore different structural outcomes.

-

The reaction mixture may be stirred at room temperature or heated to facilitate complex formation.[3]

-

-

Crystallization :

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the mother liquor over several days.

-

Alternatively, solvent diffusion (layering a solution of the complex with a miscible solvent in which it is less soluble) or cooling crystallization can be employed.

-

-

Isolation and Drying :

-

Once formed, crystals are isolated by filtration, washed with a small amount of cold solvent, and dried in a desiccator or under a vacuum.

-

Core Experimental Protocols for Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in these compounds is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the key steps from crystal mounting to structure solution.

-

Crystal Selection and Mounting :

-

Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).[11]

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[12]

-

-

Data Collection :

-

Mount the goniometer head on the diffractometer.

-

An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[11]

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The oscillation range for each image is chosen to maximize data completeness while minimizing spot overlap.[11]

-

-

Data Reduction and Structure Solution :

-

The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.

-

The space group is determined from the systematic absences in the diffraction data.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Zn, S).

-

Subsequent difference Fourier maps are used to locate the remaining non-hydrogen atoms.

-

-

Structure Refinement :

-

The atomic positions, site occupancy factors, and displacement parameters are refined using a full-matrix least-squares method.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

-

The final refined structure is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

Workflow for Crystal Structure Determination

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and characterization of metal-thiocyanate coordination polymers [summit.sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. New fluorescent compounds based on this compound: influence of structure on spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zinc Thiocyanate Coordination Polymers: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc thiocyanate (B1210189) coordination polymers represent a versatile class of materials with tunable structures and promising applications in diverse fields, including materials science and drug development. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and key properties of these polymers. Detailed experimental protocols for their preparation and analysis are presented, alongside a summary of important quantitative data. Furthermore, this guide explores the burgeoning interest in their use as antimicrobial and anticancer agents, detailing proposed mechanisms of action and potential applications in drug delivery systems.

Introduction

Coordination polymers are a class of compounds formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Among these, zinc thiocyanate coordination polymers have garnered significant attention due to the versatile coordination behavior of both the zinc(II) ion and the ambidentate thiocyanate (SCN⁻) ligand. The thiocyanate ligand can coordinate through its nitrogen or sulfur atom, or it can bridge metal centers, leading to a rich variety of structural motifs.[1][2]

The zinc(II) ion, being a d¹⁰ metal, is diamagnetic and often results in colorless complexes, which can be advantageous for applications where optical transparency is desired.[3] Furthermore, the biocompatibility of zinc makes these coordination polymers attractive candidates for biomedical applications.[4][5] Recent research has highlighted their potential as antimicrobial agents, anticancer therapeutics, and in drug delivery systems.[6][7][8][9] This guide aims to provide a detailed technical overview for researchers and professionals interested in the investigation and application of this compound coordination polymers.

Synthesis of this compound Coordination Polymers

The synthesis of this compound coordination polymers can be broadly categorized into two main approaches: solution-based methods and mechanochemical synthesis.

Solution-Based Synthesis

Solution-based synthesis is a common method for growing single crystals suitable for X-ray diffraction analysis. This typically involves the reaction of a zinc salt (e.g., zinc nitrate (B79036), zinc chloride, zinc acetate) with a thiocyanate source (e.g., potassium thiocyanate, ammonium (B1175870) thiocyanate) in the presence of an organic ligand in a suitable solvent or solvent system.[10][11]

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that involves the grinding of solid reactants to induce a chemical reaction. This technique is often faster, more environmentally friendly, and can sometimes lead to the formation of novel phases that are not accessible through solution-based methods.[12]

Structural Characterization

The determination of the precise atomic and molecular structure is crucial for understanding the properties and potential applications of this compound coordination polymers.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for elucidating the three-dimensional structure of crystalline materials.[13][14] It provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze the crystallinity and phase purity of a bulk sample. It is a valuable tool for confirming that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of coordination polymers.[15][16] This technique measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the loss of solvent molecules.

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy are useful for identifying the coordination mode of the thiocyanate ligand. The C-N and C-S stretching frequencies are sensitive to whether the ligand is N-coordinated, S-coordinated, or bridging.

Applications in Drug Development

The unique properties of zinc coordination polymers, including their structural diversity and the biological activity of zinc, have led to their exploration in various drug development contexts.[4][5]

Antimicrobial Activity

Zinc-based coordination polymers have demonstrated significant antimicrobial activity against a range of bacteria.[6][17] The proposed mechanisms of action include the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions, which can disrupt bacterial cell membranes and essential cellular processes.[18][19]

Anticancer Activity

Recent studies have explored the potential of zinc coordination polymers as anticancer agents.[7][20][21] Some of these compounds have been shown to induce apoptosis in cancer cells and can be formulated into nanoparticles for targeted drug delivery.[22]

Drug Delivery

The porous nature of some coordination polymers, or their ability to be formulated as nanoparticles, makes them promising candidates for drug delivery systems.[8][9][23] They can be designed to encapsulate therapeutic agents and release them in a controlled manner.

Experimental Protocols

Protocol for Solution-Based Synthesis of a this compound Coordination Polymer

-

Reactant Preparation:

-

Dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of methanol (B129727).

-

Dissolve 0.2 mmol of potassium thiocyanate (KSCN) in 5 mL of methanol.

-

Dissolve 0.1 mmol of a suitable organic bridging ligand (e.g., 4,4'-bipyridine) in 5 mL of methanol.

-

-

Reaction Assembly:

-

Combine the zinc nitrate and potassium thiocyanate solutions in a beaker and stir for 10 minutes.

-

Slowly add the organic ligand solution to the mixture with continuous stirring.

-

-

Crystallization:

-

Seal the reaction vessel and leave it undisturbed at room temperature.

-

Crystals suitable for X-ray diffraction are typically formed over a period of several days to a week.

-

-

Product Isolation:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol and allow them to air dry.

-

Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Analysis

-

Crystal Selection and Mounting:

-

Select a single crystal of suitable size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[13]

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

-

Refine the model against the experimental data to obtain the final crystal structure.

-

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Place a small amount (typically 5-10 mg) of the dried coordination polymer into a TGA sample pan.[24]

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Set the desired temperature program, typically a ramp from room temperature to 600-800 °C at a heating rate of 10 °C/min.[15]

-

Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air).

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine decomposition temperatures and the percentage of mass loss at each step.

-

Protocol for Antimicrobial Activity Testing (Broth Dilution Method)

-

Preparation of Stock Solution:

-

Prepare a stock solution of the this compound coordination polymer in a suitable solvent (e.g., DMSO).

-

-

Bacterial Culture:

-

Grow a culture of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution of the coordination polymer in a 96-well microtiter plate containing the bacterial culture.[25]

-

-

Incubation:

-

Incubate the microtiter plate at 37 °C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[25]

-

Quantitative Data Summary

Table 1: Selected Crystallographic Data for this compound Coordination Polymers

| Compound | Crystal System | Space Group | Zn Coordination Geometry | Reference |

| [Zn(NCS)₂(2-methylpyridine)₂] | Orthorhombic | P2₁2₁2₁ | Distorted Tetrahedral | [11] |

| [Zn₂(NCS)₄(NH₃)₂(Ten)] | Monoclinic | P2₁/c | Tetrahedral | [10] |

| [Zn(NCS)₂(Ten)DMSO] | Monoclinic | P2₁/n | Pentacoordinate | [10] |

| β-Zn(NCS)₂ | Triclinic | P-1 | Tetrahedral (ZnN₄ & ZnS₄) | [2] |

(Ten = triethylenediamine, DMSO = dimethyl sulfoxide)

Table 2: Thermal Decomposition Data for Selected Zinc Coordination Polymers

| Compound | Decomposition Onset (°C) | Comments | Reference |

| HKUST-1 (a Cu-based MOF for comparison) | ~300 | Removal of coordinated water molecules followed by framework collapse. | [15] |

| ZnₓCo₁₋ₓ-ZIF-8 | ~400-500 | The framework starts to decompose in this temperature range. | [16] |

| A Zn(II) Coordination Polymer | >300 | The degradation of the polymer is noticeable beyond 300 °C. | [26] |

Table 3: Antimicrobial Activity of Selected Zinc Coordination Polymers

| Compound/Material | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| [Zn(CPDA)(NO₃)₂] | E. coli, S. aureus | Not specified | Favorable activity observed | [6] |

| SLUG-39 ([Zn(bipy)(OH₂)₄]²⁺ complex) | E. coli, S. epidermidis | ~64-128 | Significant inhibition | [25] |

| SLUG-40 ([Zn₁.₅(CH₃CO₂)₂(bipy)₂]⁺ complex) | E. coli, S. epidermidis | ~128-256 | Significant inhibition | [25] |

(CPDA = 1,2-cyclopentanedicarboxylic acid, bipy = 4,4'-bipyridine)

Visualizations

Diagrams

Conclusion

This compound coordination polymers are a fascinating and rapidly evolving area of research. Their structural versatility, coupled with the inherent properties of the zinc ion and the thiocyanate ligand, provides a rich platform for the design of new materials. For professionals in drug development, these materials offer exciting new avenues for the creation of novel antimicrobial and anticancer agents, as well as for the development of advanced drug delivery systems. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for furthering the investigation and application of these promising compounds.

References

- 1. Determination of the Experimental Minimal Formula of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three Novel Zn-Based Coordination Polymers: Synthesis, Structure, and Effective Detection of Al3+ and S2− Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of Ag and ZnO Nanoparticles Co-Loaded in Zinc–Alginate Microparticles [mdpi.com]

- 6. Synthesis, characterization and antibacterial activity of Zn(II) coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Zn(ii) coordination polymers with anticancer drug norcantharidin as ligands for cancer chemotherapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chemijournal.com [chemijournal.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents [mdpi.com]

- 21. Roles of zinc in cancers: From altered metabolism to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metal coordination polymer nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scribd.com [scribd.com]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. isca.me [isca.me]

An In-depth Technical Guide to the Solubility of Zinc Thiocyanate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc thiocyanate (B1210189) in a range of common laboratory solvents. The information contained herein is intended to support research and development activities where zinc thiocyanate is utilized, offering critical data for experimental design, reaction condition optimization, and formulation development.

Core Concepts in Solubility

The solubility of an inorganic salt such as this compound, Zn(SCN)₂, is a fundamental physicochemical property governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dissolution process involves the disruption of the crystal lattice of the solute and the formation of new interactions between the solute ions (Zn²⁺ and SCN⁻) and the solvent molecules. The extent to which a solvent can overcome the lattice energy of the salt and solvate the resulting ions dictates the solubility. Factors such as solvent polarity, hydrogen bonding capability, and temperature significantly influence this equilibrium.

Data Presentation: Solubility Profile of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. While quantitative data is limited in the published literature, the qualitative information provides valuable guidance for solvent selection.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 0.144 mol/L | 18 | Slightly soluble.[1][2][3] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Soluble in alcohol.[1][2][3] |

| Methanol | CH₃OH | Soluble | Not Specified | Soluble in alcohol.[2][4] |

| Acetone | C₃H₆O | Soluble | Not Specified | Mentioned as a solvent in synthesis. |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |

| Acetonitrile | CH₃CN | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of inorganic salts like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.[6][7][8][9][10]

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Constant temperature bath (e.g., water bath)

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Volumetric pipettes

-

Drying oven

-

Desiccator

-

Filtration apparatus (e.g., filter paper and funnel or syringe filter)

-

Evaporating dish

Procedure:

-

Saturation: Add an excess amount of this compound to the chosen solvent in an Erlenmeyer flask.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask indicates a saturated solution.

-

Sample Withdrawal: Allow the solution to stand undisturbed in the constant temperature bath until the excess solid has settled. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to match the equilibration temperature.

-

Filtration (Optional but Recommended): To ensure no solid particles are transferred, the withdrawn sample can be filtered through a syringe filter that has been pre-equilibrated at the experimental temperature.

-

Weighing the Solution: Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish and record the total mass.

-

Evaporation: Carefully evaporate the solvent from the solution in the evaporating dish using a gentle heat source (e.g., a steam bath or a drying oven set to a temperature below the decomposition point of this compound).

-

Drying: Once the solvent appears to be fully evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 105-110 °C) to remove any residual solvent. Dry to a constant weight, cooling the dish in a desiccator before each weighing.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Titration Method

Titration can be an effective method for determining the concentration of a saturated solution, particularly if a suitable and specific reaction is available for one of the ions. For this compound, either the zinc (II) ion or the thiocyanate ion can be titrated.

Principle: The concentration of either the cation (Zn²⁺) or the anion (SCN⁻) in a known volume of the saturated solution is determined by titration with a standardized solution.

Example: Titration of Thiocyanate Ions with Silver Nitrate (B79036) (Argentometric Titration)

Apparatus:

-

Burette

-

Pipette

-

Erlenmeyer flasks

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus

Reagents:

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Ferric ammonium (B1175870) sulfate (B86663) indicator solution (or another suitable indicator for thiocyanate titration)

-

Nitric acid (HNO₃)

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Sample Preparation: Withdraw a known volume (e.g., 25 mL) of the clear, saturated solution using a volumetric pipette and transfer it to an Erlenmeyer flask.

-

Acidification: Add a small amount of dilute nitric acid to the flask to prevent the precipitation of silver salts of other anions that might be present as impurities.

-

Addition of Indicator: Add a few drops of the ferric ammonium sulfate indicator to the solution.

-

Titration: Titrate the solution with the standardized silver nitrate solution from the burette. The silver ions will react with the thiocyanate ions to form a white precipitate of silver thiocyanate (AgSCN).

-

Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

-

-

Endpoint Determination: The endpoint is reached when all the thiocyanate ions have precipitated. The first excess of silver ions will react with the ferric ions from the indicator to form a reddish-brown complex, indicating the endpoint.

-

Calculation:

-

Use the volume and molarity of the AgNO₃ solution used to reach the endpoint to calculate the moles of SCN⁻ in the sample.

-

Since the stoichiometry between Zn²⁺ and SCN⁻ in this compound is 1:2, the moles of this compound can be calculated.

-

The concentration (solubility) of this compound in mol/L can then be determined.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

This guide provides foundational knowledge and practical protocols for studying the solubility of this compound. For highly accurate and precise measurements, it is recommended to consult specialized literature and validate the chosen analytical method.

References

- 1. This compound CAS#: 557-42-6 [m.chemicalbook.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 557-42-6 [chemicalbook.com]

- 4. This compound | 557-42-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Zinc Thiocyanate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc thiocyanate (B1210189) complexes represent a versatile class of coordination compounds with applications ranging from materials science to pharmaceuticals. Understanding their thermal stability and decomposition pathways is crucial for their effective application, particularly in processes involving elevated temperatures such as drug formulation, materials synthesis, and catalysis. This technical guide provides a comprehensive overview of the thermal decomposition of zinc thiocyanate complexes, detailing experimental protocols, quantitative data, and decomposition mechanisms.

Core Concepts in Thermal Decomposition

The thermal decomposition of this compound complexes is a multi-step process that is highly dependent on the nature of the coordinating ligands and the surrounding atmosphere. Generally, the decomposition proceeds through the following stages:

-

Desolvation: Removal of any lattice or coordinated solvent molecules (e.g., water).

-

Deamination/Ligand Loss: The coordinated organic ligands are released. This can occur in one or more steps depending on the number and type of ligands and their coordination strength.

-

Decomposition of this compound: The remaining this compound moiety decomposes.

-

Formation of Final Residue: In an oxidizing atmosphere (like air), the final product is typically zinc oxide (ZnO). In an inert atmosphere, other products like zinc sulfide (B99878) (ZnS) may be formed.

Experimental Protocols

The study of the thermal decomposition of this compound complexes primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are often performed simultaneously (TGA-DSC) to correlate mass loss with endothermic or exothermic events.

Typical Experimental Parameters:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Mass: 5-10 mg of the finely ground this compound complex.

-

Crucible: Alumina or platinum crucibles are commonly used.

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen, argon) or an oxidizing atmosphere (e.g., air) to understand the effect of oxygen on the decomposition pathway. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating rate of 10 °C/min is standard, with a temperature range typically from ambient to 800-1000 °C.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the enthalpy changes associated with the transitions.

Evolved Gas Analysis (EGA)

EGA techniques are coupled with TGA to identify the gaseous products released during decomposition. The most common methods are TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).

-

TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA furnace is introduced into a mass spectrometer. The MS provides information about the mass-to-charge ratio (m/z) of the evolved species, allowing for their identification. This is particularly useful for detecting small molecules like water, ammonia, carbon dioxide, and sulfur-containing gases.

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through a heated gas cell in an FTIR spectrometer. The IR spectra of the gases are recorded, allowing for the identification of functional groups and, consequently, the molecules themselves. This technique is excellent for identifying organic ligand fragments and other gaseous products.

Thermal Decomposition Pathways of Representative this compound Complexes

The thermal behavior of this compound complexes is significantly influenced by the coordinated N-donor ligands. Below are the decomposition pathways for some representative complexes.

This compound Pyridine (B92270) Complexes (e.g., [Zn(Py)₂(NCS)₂])

Complexes of this compound with pyridine are among the most studied. The thermal decomposition of [Zn(Py)₂(NCS)₂] typically proceeds in two main stages.[1]

-

Depyridination: The two pyridine molecules are lost in a single step. This is an endothermic process.

-

Decomposition of Zn(NCS)₂: The remaining this compound decomposes to form the final residue. In an oxidizing atmosphere, this is an exothermic process leading to ZnO.[1]

Quantitative Data for [Zn(Py)₂(NCS)₂] Decomposition:

| Decomposition Stage | Technique | Peak Temperature (°C) | Mass Loss (%) |

| Loss of 2 Pyridine | DTG | 253 | ~46.5 |

| Decomposition of Zn(NCS)₂ | DTG | 364 | - |

| Decomposition of Zn(NCS)₂ | DTA | 368 (exo) | - |

Note: Data is compiled from literature and may vary slightly depending on experimental conditions.[1]

This compound Bipyridine and Phenanthroline Complexes

Bidentate ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) form more stable complexes with this compound. The general formula for these complexes is often [Zn(L)(NCS)₂] or [Zn(L)₂(NCS)₂], where L is the bidentate ligand.

The thermal decomposition of these complexes also begins with the loss of the organic ligand, but at higher temperatures compared to their monodentate counterparts due to the chelate effect. Following the loss of the bipyridine or phenanthroline ligand(s), the this compound moiety decomposes.

Gaseous Products of Thiocyanate Decomposition

The thermal decomposition of the thiocyanate ion (NCS⁻) in the context of a metal complex can lead to a variety of gaseous products. While specific TGA-MS data for this compound is scarce in the literature, analysis of related metal thiocyanate and organic thiocyanate pyrolysis suggests the following potential gaseous products:

-

Carbon Disulfide (CS₂): A common product from the decomposition of sulfur-containing organic compounds.

-

Cyanogen ((CN)₂): A toxic gas that can be formed from the dimerization of the cyanide radical.

-

Sulfur Dioxide (SO₂): In the presence of oxygen, sulfur-containing compounds can oxidize to SO₂.

-

Elemental Sulfur (S₈): Under certain conditions, elemental sulfur can be formed.

-

Nitrogen (N₂): At high temperatures, nitrogen-containing compounds can decompose to form dinitrogen gas.

Visualizing Decomposition Pathways and Workflows

Graphviz diagrams can be used to visualize the logical flow of the thermal decomposition process and the experimental workflow.

Conclusion

The thermal decomposition of this compound complexes is a predictable yet complex process. The stability of the complex is primarily dictated by the nature of the coordinated ligands, with multidentate ligands generally imparting greater thermal stability. The decomposition pathway typically involves the sequential loss of ligands followed by the decomposition of the this compound core. The final solid product is dependent on the atmosphere, with zinc oxide being the common residue in air. A thorough understanding of these decomposition pathways, achieved through a combination of TGA, DSC, and EGA techniques, is essential for the rational design and application of these materials in various scientific and industrial fields. Further research focusing on the detailed analysis of the gaseous products from the thiocyanate moiety will provide a more complete picture of the decomposition mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Zinc Thiocyanate (B1210189) Derivatives

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize zinc thiocyanate derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key concepts and workflows to aid in understanding the structural and bonding properties of these compounds.

Introduction to this compound Derivatives

Zinc(II) thiocyanate, Zn(NCS)₂, is a versatile coordination compound that serves as a precursor for a wide range of derivatives. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or bridge two metal centers (μ-thiocyanato).[1][2] In complexes with zinc, a relatively hard Lewis acid, coordination predominantly occurs through the nitrogen atom, forming isothiocyanate complexes.[1][3] This preference, however, can be influenced by factors such as the solvent and the presence of other ligands.

The structural versatility of this compound derivatives makes them significant in materials science for creating coordination polymers and frameworks with unique topologies.[1][4] In the context of drug development, zinc is an essential biological element, and thiocyanate complexes have been investigated for their potential antibacterial and anti-inflammatory activities.[5][6] Spectroscopic characterization is therefore critical for elucidating the precise coordination environment, bonding modes, and structure of these derivatives, which in turn dictates their physical, chemical, and biological properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several common methods. The choice of method often depends on the desired product, be it the simple salt, a mixed-ligand complex, or a coordination polymer.

Experimental Protocol: Salt Metathesis Reaction

This is a common and straightforward method for preparing Zn(NCS)₂ in an aqueous or alcoholic medium.

-

Materials : Zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂), potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), deionized water or ethanol.

-

Procedure : a. Prepare separate solutions of the zinc salt and the thiocyanate salt in the chosen solvent. For example, dissolve zinc sulfate in deionized water and a stoichiometric amount (2 equivalents) of potassium thiocyanate in a separate volume of deionized water.[1] b. Add the thiocyanate solution to the zinc salt solution dropwise while stirring. c. If water is the solvent, a byproduct like potassium sulfate may precipitate if its solubility limit is exceeded. If an alcohol like methanol (B129727) is used with ZnCl₂ and KSCN, the resulting KCl will precipitate and can be removed.[1] d. The resulting solution contains the soluble this compound. For the synthesis of derivatives, a solution of the desired ancillary ligand (e.g., pyridine, nicotinamide) in the same solvent is then added to this filtrate.[7] e. The product may precipitate immediately or crystallize upon slow evaporation of the solvent. f. Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry in vacuo.

Experimental Protocol: Direct Synthesis

This method is useful for creating complexes directly from a less soluble zinc source, such as zinc oxide.[4]

-

Materials : Zinc oxide (ZnO), ammonium thiocyanate (NH₄SCN), an ancillary ligand (e.g., 1,4-diazabicyclo[1][1][1]octane, or 'Ten'), and a non-aqueous solvent (e.g., methanol, DMSO).[4]

-

Procedure : a. Place zinc oxide, ammonium thiocyanate, and the ancillary ligand in a reaction vessel. b. Add the non-aqueous solvent (e.g., 20 cm³ of DMSO). c. Heat the reaction mixture (e.g., to 50-90°C) with constant stirring for approximately 1-1.5 hours.[4] d. Filter off any undissolved zinc oxide residue. e. Cool the resulting solution to allow for crystallization of the product. An anti-solvent (like an isopropanol/ether mixture) can be used to precipitate the complex.[4] f. Collect the crystals by filtration, wash, and dry.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are powerful tools for determining the coordination mode of the thiocyanate ligand. The vibrational frequencies of the C-N stretch (ν(CN)), C-S stretch (ν(CS)), and the N-C-S bend (δ(NCS)) are sensitive to whether the ligand is N-bonded, S-bonded, or bridging.

Interpreting Vibrational Spectra

The coordination mode can generally be assigned based on the following trends:

-

N-bonded (Isothiocyanate) : The ν(CN) frequency is typically observed in the 2020-2096 cm⁻¹ range.[8] The ν(CS) stretch appears at a higher frequency (810-860 cm⁻¹) compared to the free ion. Zinc, being a hard acid, almost always coordinates this way.[1][3]

-

S-bonded (Thiocyanate) : The ν(CN) frequency shifts to a higher wavenumber, typically >2100 cm⁻¹.[8] The ν(CS) stretch is found at a lower frequency (690-720 cm⁻¹). This mode is rare for zinc but common for softer metals like mercury.[2]

-

Bridging (μ-N,S-thiocyanato) : The ν(CN) frequency is significantly elevated, often appearing above 2100 cm⁻¹.[9][10] The ν(CS) frequency is intermediate, around 780-800 cm⁻¹.

Experimental Protocols for Vibrational Spectroscopy

-

FTIR Spectroscopy : a. Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the dried sample is ground with spectroscopic grade KBr and pressed into a thin, transparent disk. b. Data Acquisition : The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum.

-

Raman Spectroscopy : a. Sample Preparation : Solid samples can be analyzed directly in a glass capillary tube. Solutions are analyzed in a cuvette. b. Data Acquisition : The sample is irradiated with a monochromatic laser source. The scattered light is collected and analyzed. For aqueous solutions, internal standards like perchlorate (B79767) ion (933 cm⁻¹) or the free thiocyanate ion (747 cm⁻¹) can be used for accurate frequency and intensity comparisons.[11]

Quantitative Vibrational Spectroscopy Data

The following table summarizes characteristic vibrational frequencies for various this compound species.

| Compound/Species | ν(CN) (cm⁻¹) | ν(CS) (cm⁻¹) | Bonding Mode | Technique | Reference(s) |

| Free SCN⁻ (in solution) | ~2068 | ~747 | Ionic | Raman | [12][13] |

| [Zn(NCS)]⁺ | - | ~793 | N-bonded | Raman | [11] |

| [Zn(NCS)₄]²⁻ (in water) | ~2110 | ~817 | N-bonded | Raman | [12][13] |

| Zn(NCS)₂(nicotinamide)₂ | 2112 | 829 | N-bonded | FTIR | [7] |

| Zn(NCS)₂ (solid, major) | 2092 | 893 | N-bonded | IR | [9][10] |

| Zn(NCS)₂ (solid, minor) | 2156 | 784 | Bridging (M-SCN-M) | IR | [9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for studying thiocyanate complexes in solution. The chemical shift of the thiocyanate carbon is sensitive to the electronic environment and coordination mode.

Interpreting NMR Spectra

Upon coordination of the thiocyanate ligand to a metal center, the resonance of the SCN⁻ carbon undergoes a shift. For zinc(II) complexes, where N-bonding is preferred, this shift provides insight into the acceptor properties of the metal ion. For instance, the downfield shift of the NCS⁻ carbon resonance is larger in zinc complexes compared to cadmium complexes, indicating that Zn²⁺ is a stronger Lewis acid (acceptor).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve a sufficient amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition : Record the ¹³C NMR spectrum on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Quantitative NMR Spectroscopy Data

The table below presents ¹³C NMR chemical shift data for the thiocyanate carbon in zinc complexes.

| Compound | NCS⁻ Chemical Shift (δ, ppm) | Solvent | Reference |

| [Zn(NCS)₂(C₅H₅N)₂] | 133.0 | DMSO-d₆ | |

| [Zn(SCN)₂(C₅H₅NO)₂] | 134.1 | DMSO-d₆ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the complex, confirming its composition. Fast Atom Bombardment (FAB-MS) is a soft ionization technique suitable for coordination compounds, including polymeric structures.[14]

Interpreting Mass Spectra

For monomeric complexes, the molecular ion peak [M]⁺ is often observed. For polymeric or oligomeric structures, the spectra can be complex, showing peaks corresponding to various fragments of the polymer chain. The peak with the highest mass-to-charge ratio (m/z) can often be assigned to the molecular ion of the oligomer, allowing for an estimation of its size.[14]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : The sample is dissolved in a suitable matrix (e.g., 3-nitrobenzyl alcohol for FAB-MS) and applied to the sample target.

-

Data Acquisition : The sample is bombarded with a high-energy beam of atoms (e.g., Xenon), causing desorption and ionization. The resulting ions are analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of this compound derivatives.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. This compound | 557-42-6 | Benchchem [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory drugs interacting with Zn (II) metal ion based on thiocyanate and azide ligands: synthesis, spectroscopic studies, DFT calculations and antibacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heteronuclear Complexes of Hg(II) and Zn(II) with Sodium Monensinate as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

The Ambidentate Nature of the Thiocyanate Ligand in Zinc Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiocyanate (B1210189) ion (SCN⁻) is a versatile ambidentate ligand in coordination chemistry, capable of binding to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN).[1][2] This dual reactivity, known as linkage isomerism, gives rise to complexes with distinct structural, spectroscopic, and reactive properties. In the context of zinc chemistry, the coordination of the thiocyanate ligand is of significant interest due to the borderline hard-soft acid-base (HSAB) nature of the Zn(II) ion. While typically classified as a hard acid, favoring coordination with the harder nitrogen donor, various factors can influence this preference, leading to a rich and complex coordination landscape.[3] This technical guide provides an in-depth exploration of the ambidentate nature of the thiocyanate ligand in zinc complexes, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through signaling pathways and experimental workflows.

Factors Influencing the Coordination Mode of Thiocyanate in Zinc Complexes

The coordination mode of the thiocyanate ligand to the zinc(II) center is a delicate balance of several factors:

-

Electronic Effects (HSAB Theory): Zinc(II) is a d¹⁰ metal ion and is considered a hard Lewis acid. According to the HSAB principle, hard acids prefer to bind to hard Lewis bases. The nitrogen atom of the thiocyanate ligand is a harder donor atom than the sulfur atom. Consequently, zinc(II) complexes predominantly feature the isothiocyanate (Zn-NCS) linkage.[3]

-

Steric Effects: The steric bulk of other ligands in the coordination sphere can influence the binding mode of the thiocyanate ligand. Bulky ligands can create steric hindrance that favors the linear M-NCS coordination over the bent M-S-C arrangement, which typically has an angle of around 100°.[3]

-

Solvent Effects: The solvent can play a crucial role in determining the observed linkage isomer. Solvents with high dielectric constants can promote the formation of one isomer over the other.[4] For instance, in some palladium(II) complexes, solvents with high dielectric constants favor Pd-SCN bonding.[4] While zinc predominantly favors the N-bonded isomer, solvent interactions can still influence the stability and reactivity of the complex.

-

Counter-ions: The nature of the counter-ion in the crystal lattice can influence the packing and, in some cases, the coordination mode of the thiocyanate ligand.

Spectroscopic and Structural Characterization

The differentiation between the Zn-NCS and the less common Zn-SCN linkage isomers is primarily achieved through vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, and definitively by single-crystal X-ray diffraction.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the thiocyanate ligand are sensitive to its coordination mode. The key vibrational bands to consider are the C-N stretching frequency (ν(CN)), the C-S stretching frequency (ν(CS)), and the NCS bending frequency (δ(NCS)).

-

ν(CN) Stretching: This is the most intense and widely used diagnostic band.

-

N-bonded (Isothiocyanate): The ν(CN) band typically appears at a higher frequency, generally above 2050 cm⁻¹.[5]

-

S-bonded (Thiocyanate): The ν(CN) band is observed at a lower frequency, usually below 2100 cm⁻¹.[6]

-

Bridging Thiocyanate: Bridging thiocyanate ligands (M-NCS-M') show a significantly higher ν(CN) stretching frequency, often above 2100 cm⁻¹.[5]

-

-

ν(CS) Stretching:

-

N-bonded (Isothiocyanate): The ν(CS) band is found at a higher frequency (around 820-860 cm⁻¹).

-

S-bonded (Thiocyanate): This mode appears at a lower frequency (around 690-720 cm⁻¹).[5]

-

-

δ(NCS) Bending:

-

N-bonded (Isothiocyanate): The bending mode is typically observed around 470-490 cm⁻¹.

-

S-bonded (Thiocyanate): The bending mode is found at a lower frequency (around 410-440 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less commonly reported for simple zinc-thiocyanate complexes due to the diamagnetic nature of Zn(II), ¹³C and ¹⁵N NMR spectroscopy can be powerful tools for distinguishing linkage isomers in solution. The chemical shift of the carbon and nitrogen atoms of the thiocyanate ligand is sensitive to the coordination environment.

Quantitative Data Summary

The following table summarizes representative quantitative data for zinc-thiocyanate complexes, highlighting the differences between the N-bonded and S-bonded isomers. It is important to note that direct examples of stable, simple Zn-SCN complexes are rare in the literature, reflecting the strong preference for the Zn-NCS linkage. The data for Zn-SCN is often inferred from complexes with softer metals or from theoretical studies.

| Parameter | Zn-NCS (Isothiocyanate) | Zn-SCN (Thiocyanate) | Bridging Thiocyanate |

| Bond Lengths (Å) | |||

| Zn-N | ~1.9 - 2.1 | - | ~2.0 - 2.2 |

| Zn-S | - | ~2.3 - 2.5 | ~2.4 - 2.6 |

| Bond Angles (°) | |||

| Zn-N-C | ~160 - 180[1] | - | Variable |

| Zn-S-C | - | ~90 - 110[3] | Variable |

| IR Frequencies (cm⁻¹) | |||

| ν(CN) | > 2050 (typically ~2070-2090)[5] | < 2100 (typically ~2100-2120)[6] | > 2100[5] |

| ν(CS) | ~820 - 860 | ~690 - 720[5] | ~780 - 800 |

| δ(NCS) | ~470 - 490 | ~410 - 440 | Variable |

| Raman Frequencies (cm⁻¹) | |||

| ν(CN) | ~2070 - 2090[7] | ~2100 - 2120 | > 2100 |

| ν(CS) | ~820 - 830[7] | ~700 - 730 | ~780 - 790 |

Experimental Protocols

Synthesis of a Tetrahedral Zinc(II) Isothiocyanate Complex: [Zn(NCS)₂(pyridine)₂]

This protocol describes the synthesis of a representative tetrahedral zinc(II) complex containing two N-bonded thiocyanate ligands and two pyridine (B92270) ligands.

Materials:

-

Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Potassium thiocyanate (KSCN)

-

Pyridine

-

Diethyl ether

Procedure:

-

Dissolve zinc(II) nitrate hexahydrate (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

-

In a separate beaker, dissolve potassium thiocyanate (2.0 mmol) in 10 mL of ethanol.

-

Add the potassium thiocyanate solution dropwise to the zinc nitrate solution with constant stirring. A white precipitate of potassium nitrate (KNO₃) will form.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the mixture to remove the precipitated KNO₃.

-

To the filtrate, add pyridine (2.0 mmol) dropwise with stirring.

-

A white crystalline precipitate of [Zn(NCS)₂(pyridine)₂] should form upon addition of pyridine or after a short period of stirring.

-

If no precipitate forms, the solution can be concentrated by slow evaporation or by the addition of a small amount of diethyl ether to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the product in a desiccator over silica (B1680970) gel.

Characterization Protocol: Infrared Spectroscopy

Instrument:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the synthesized complex with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for soluble complexes, a solution spectrum can be obtained using an appropriate solvent and IR-transparent cell windows.

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the solvent.

-

Record the spectrum of the sample from 4000 to 400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum.

-

Identify and label the key vibrational bands, particularly the ν(CN), ν(CS), and δ(NCS) modes, to determine the coordination mode of the thiocyanate ligand.

Visualizations

Caption: Coordination modes of the ambidentate thiocyanate ligand.

Caption: General experimental workflow for zinc-thiocyanate complexes.

References

- 1. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. Solvent control of the bonding mode of co-ordinated thiocyanate ion - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Synthesis and Properties of Zinc Cadmium Tetrathiocyanate Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc Cadmium Tetrathiocyanate (ZnCd(SCN)₄), often abbreviated as ZCTC, is a mixed-metal thiocyanate (B1210189) coordination polymer. These materials have garnered significant interest due to their intriguing structural features and potential applications in various fields, including nonlinear optics (NLO). This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of zinc cadmium tetrathiocyanate and related materials. Detailed experimental protocols for its preparation and characterization are presented to facilitate further research and development in this area.

Synthesis of Zinc Cadmium Tetrathiocyanate

The synthesis of high-quality single crystals of zinc cadmium tetrathiocyanate can be achieved through a solution-based crystal growth method. A common approach involves the slow evaporation or slow cooling of an aqueous or mixed-solvent solution containing the precursor salts.

Experimental Protocol: Synthesis by Slow Cooling Technique

Materials:

-

Zinc Chloride (ZnCl₂)

-

Cadmium Chloride (CdCl₂)

-

Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)

-

Deionized Water

Procedure:

-

Prepare separate aqueous solutions of zinc chloride, cadmium chloride, and potassium thiocyanate in stoichiometric ratios.

-

Mix the solutions of zinc chloride and cadmium chloride in a beaker with continuous stirring.

-

Slowly add the potassium thiocyanate solution to the mixed metal chloride solution while maintaining constant stirring.

-

The resulting solution is then heated gently to ensure complete dissolution of all reactants.

-

The heated solution is allowed to cool down slowly to room temperature. The rate of cooling is critical for the growth of large, high-quality single crystals.

-

After several days, single crystals of zinc cadmium thiocyanate will precipitate from the solution.

-

The crystals are then harvested by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

Crystal Structure and Properties

Zinc cadmium tetrathiocyanate crystallizes in a non-centrosymmetric space group, which is a prerequisite for second-order NLO properties. The crystal structure consists of a three-dimensional network formed by interconnected zinc and cadmium atoms bridged by thiocyanate (SCN⁻) ligands.

The coordination environment around the metal centers is a key feature of the structure. Typically, the zinc atoms are tetrahedrally coordinated to the nitrogen atoms of four different thiocyanate ligands (ZnN₄), while the cadmium atoms are tetrahedrally coordinated to the sulfur atoms of four different thiocyanate ligands (CdS₄). This arrangement of alternating ZnN₄ and CdS₄ tetrahedra, linked by the SCN⁻ bridges, creates a robust and stable framework.[1]

Data Presentation: Crystallographic and Physicochemical Properties

| Property | Value | Reference |

| Crystal System | Tetragonal | [2] |

| Space Group | I-4 | [2] |

| Coordination Geometry | ZnN₄ and CdS₄ tetrahedra | [1] |

| Bonding | -Cd-S-C-N-Zn- infinite networks | [1] |

| UV Transparency Cut-off | 290 nm | [2] |

| Thermal Stability | Decomposes around 190°C | [2] |

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, composition, and properties of zinc cadmium tetrathiocyanate materials.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the crystal structure of ZCTC.

Experimental Protocol:

-

A suitable single crystal of ZCTC is mounted on a goniometer head.

-

The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is then processed to determine the unit cell parameters, space group, and the precise atomic positions within the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of ZCTC.[2]

Experimental Protocol:

-

A small amount of the powdered ZCTC sample is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve records the change in mass as a function of temperature, indicating decomposition temperatures.

-

The DSC curve records the heat flow to or from the sample, revealing information about phase transitions and thermal events.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the thiocyanate ligand and the metal-ligand bonds in ZCTC.

Experimental Protocol:

-

FT-IR: A small amount of the powdered ZCTC sample is mixed with KBr powder and pressed into a pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-